molecular formula C11H14F3NO2 B7779425 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Cat. No.: B7779425
M. Wt: 249.23 g/mol
InChI Key: BLMCSFXRMWCFIT-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is an organic compound with the molecular formula C11H14F3NO2 and a molecular weight of 249.23 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, a dimethylaminomethyl group, and a phenolic hydroxyl group

Preparation Methods

The synthesis of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the phenol to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.

Chemical Reactions Analysis

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with nucleophilic sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol can be compared with other similar compounds, such as:

The presence of the trifluoromethoxy group in this compound makes it unique, as it enhances the compound’s chemical stability and lipophilicity, leading to distinct properties and applications.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-6-methyl-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-7-4-9(17-11(12,13)14)5-8(10(7)16)6-15(2)3/h4-5,16H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMCSFXRMWCFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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